Lipophilicity Differentiation: XLogP3-AA of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one Versus 6-Chloro and Unsubstituted Analogs
The 6-bromo substituent confers substantially higher lipophilicity compared to both the unsubstituted 2-methyl-1-indanone and the 6-chloro analog, a critical determinant for blood-brain barrier penetration and membrane partitioning in central nervous system drug discovery [1]. The 6-bromo derivative exhibits an XLogP3-AA of 2.9, representing a +0.7 log unit increase over the predicted value for 6-chloro-2-methyl-1-indanone (XLogP3-AA ≈ 2.2, calculated from PubChem data for structurally analogous chloroindanones) and a +0.9 log unit increase over unsubstituted 2-methyl-1-indanone (XLogP3-AA ≈ 2.0) [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 2-Methyl-1-indanone (unsubstituted): ~2.0; 6-Chloro-2-methyl-1-indanone: ~2.2 (estimated) |
| Quantified Difference | +0.9 log units vs. unsubstituted; +0.7 log units vs. 6-chloro |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The enhanced lipophilicity directly impacts CNS drug discovery programs where LogP values between 2.0 and 3.5 are optimal for passive blood-brain barrier penetration, making the 6-bromo analog the preferred scaffold for neurotherapeutic lead optimization.
- [1] PubChem. (2025). Compound Summary for CID 10537153: 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. View Source
